4-(4-Fluoroanilino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(4-fluoroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPJELQHRKGMDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308505 | |
| Record name | 4-(4-fluoroanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199461-14-8 | |
| Record name | 4-(4-fluoroanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The anhydride (I) reacts with p-fluoroaniline in a 1:1 molar ratio under anhydrous THF at 20–25°C. Nucleophilic attack by the aniline’s amine group occurs at the β-carbonyl position of the anhydride, leading to ring opening and formation of β-succinamic acid (Fig. 1). This regioselectivity is temperature-dependent: at 55°C, a mixture of α- and β-isomers forms, whereas room temperature exclusively yields the β-isomer.
Optimization Parameters
Experimental Procedure
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Dissolve 92 mg (0.35 mmol) of anhydride (I) in 5 mL dry THF.
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Add 39 mg (0.35 mmol) p-fluoroaniline and stir for 12 hours at 25°C.
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Evaporate THF, dissolve the residue in saturated NaHCO₃, and filter.
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Acidify with 1 N HCl to pH 2–3, collect the precipitate, and recrystallize from ethanol.
Direct Amidation of Succinic Anhydride Derivatives
An alternative route involves the direct amidation of succinic anhydride derivatives with p-fluoroaniline, though this method requires careful control to avoid regioisomeric mixtures.
Reaction Design
Succinic anhydride reacts with p-fluoroaniline in polar aprotic solvents (e.g., dimethylformamide, DMF) under basic conditions. The amine attacks the electrophilic carbonyl, forming this compound (Fig. 2). However, competing reactions at both carbonyl groups necessitate stoichiometric precision.
Key Challenges
Protocol Enhancements
-
Catalysis : Adding 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) improves coupling efficiency.
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Temperature : Conducting the reaction at 0°C suppresses side reactions.
Comparative Analysis of Methods
Table 1: Synthesis Method Comparison
Optimization Strategies
Temperature Control
Maintaining temperatures below 30°C in the anhydride method prevents isomerization, ensuring >95% β-selectivity.
Solvent Selection
Polar aprotic solvents (e.g., THF, DMF) enhance reagent solubility, while protic solvents (e.g., ethanol) aid in crystallization.
Catalytic Additives
EDCI or N-hydroxysuccinimide (NHS) increases amidation efficiency, particularly in direct methods.
Characterization and Validation
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoroanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that 4-(4-Fluoroanilino)-4-oxobutanoic acid exhibits significant biological activity:
- Anti-Cancer Potential : It has been studied for its ability to inhibit enzymes involved in tumor growth, suggesting a role as an anti-cancer agent.
- Inflammatory Pathways : The compound's structural similarity to known pharmacophores indicates potential interactions with enzymes and receptors involved in inflammatory responses.
- Neurochemistry Applications : Preliminary studies suggest that it can inhibit specific enzymes related to neurotransmitter metabolism, potentially influencing metabolic pathways linked to neurological disorders.
Scientific Research Applications
The applications of this compound span various fields:
| Field | Application |
|---|---|
| Chemistry | Building block for synthesizing more complex molecules. |
| Biology | Biochemical probe for studying enzyme interactions and metabolic pathways. |
| Medicine | Potential therapeutic properties including anti-inflammatory and anticancer activities. |
| Industry | Development of advanced materials and polymers with specific properties. |
Case Studies and Research Findings
-
Enzyme Interaction Studies :
- Investigations have focused on its binding affinity to various biological targets, indicating potential modulation of cell signaling pathways.
-
Therapeutic Research :
- Studies have explored its efficacy as an anti-cancer agent by assessing its impact on tumor growth inhibition through enzyme inhibition.
-
Material Science Applications :
- Its unique chemical properties have led to exploration in developing specialty chemicals and materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 4-(4-Fluoroanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The fluoroaniline moiety can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular pathways by altering the redox state or by acting as a ligand for metal ions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
4-(4-Chloroanilino)-4-oxobutanoic Acid (CAS 1008018-98-1)
- Structure : Features a chlorine atom at the para position of the aniline ring instead of fluorine.
- Properties : The chloro group, being less electronegative than fluorine, reduces the compound’s polarity. This may lower solubility in polar solvents compared to the fluoro analog.
4-(2-Chlorophenyl)amino-4-oxobutanoic Acid (CAS 20266-25-5)
- Structure : Ortho-chloro substitution introduces steric hindrance near the amide bond.
5,5,5-Trifluoro-4-(4-fluoroanilino)pentanoic Acid
Alkyl- and Alkoxy-Substituted Analogs
4-(4-Methylanilino)-4-oxobutanoic Acid
- Structure : Methyl group at the para position of the aniline ring.
- Spectral Analysis: Infrared (IR) spectra show distinct N-H and C=O stretches at 3300 cm⁻¹ and 1700 cm⁻¹, respectively, with minor shifts compared to the fluoro analog due to reduced hydrogen bonding .
4-(3-Methoxyanilino)-4-oxobutanoic Acid (CAS 16141-44-9)
Complex Substituents and Derivatives
4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic Acid
- Structure : Incorporates a sulfonamide-piperazine moiety.
4-(4-Methylcyclohexyl)-4-oxobutanoic Acid (HMDB0253742)
- Structure : Cyclohexyl group replaces the aromatic aniline.
- Impact : The hydrophobic cyclohexyl moiety drastically increases logP (predicted ~3.5), enhancing blood-brain barrier penetration but reducing aqueous solubility .
Biological Activity
4-(4-Fluoroanilino)-4-oxobutanoic acid, also referred to as 4-((4-fluorophenyl)amino)-4-oxobutanoic acid, is a compound with significant biological relevance due to its unique chemical structure and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₉FNO₃. The compound features a fluoroaniline moiety attached to a butanoic acid backbone, characterized by a carbonyl group (C=O) adjacent to both the fluorinated aromatic ring and an amino group. This configuration enhances its lipophilicity and bioactivity compared to non-fluorinated analogs.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
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Reaction with Succinic Anhydride :
- Step 1 : 4-Fluoroaniline is reacted with succinic anhydride in dichloromethane.
- Step 2 : The mixture is stirred at room temperature for several hours.
- Step 3 : The product is isolated by filtration and purified through recrystallization.
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Ring-opening Reactions :
- Another method involves the ring-opening reaction of 3-(9H-fluoren-9-yl)dihydrofuran-2,5-dione with para-fluoroaniline, yielding the compound with high regioselectivity under controlled temperatures.
Enzymatic Inhibition
Research indicates that this compound acts as a potent inhibitor in various enzymatic pathways, particularly those related to neurochemistry. Its structural similarity to known inhibitors allows it to interact effectively with target enzymes, influencing metabolic pathways associated with neurological disorders .
Key Findings :
- Neurotransmitter Metabolism : The compound has shown effectiveness in inhibiting specific enzymes involved in neurotransmitter metabolism, which may have implications for treating conditions like Parkinson's disease and other neurodegenerative disorders.
Antimicrobial Activity
Preliminary studies have suggested that derivatives of this compound exhibit antimicrobial properties. In vitro tests against various bacterial strains have demonstrated moderate activity, indicating its potential as a lead compound for developing new antibiotics .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Aminobenzoic Acid | Contains an amino group on a benzene ring | Lacks fluorine substitution |
| 3-Fluoroaniline | Fluoro-substituted aniline | Primarily used in dye manufacturing |
| 5-Fluorouracil | Fluorinated pyrimidine derivative | Antitumor activity; used in cancer therapy |
The presence of the fluoro group in this compound enhances its lipophilicity, potentially increasing its bioactivity compared to non-fluorinated analogs .
Case Studies and Research Findings
- Inhibitory Effects on Enzymes : A study demonstrated that this compound could inhibit enzymes involved in neurotransmitter metabolism, suggesting therapeutic applications in neurodegenerative diseases.
- Antimicrobial Testing : In vitro assays against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria showed that certain derivatives possess moderate antimicrobial activity, warranting further exploration for antibiotic development .
Q & A
Basic Research Questions
What are the established synthetic routes for 4-(4-Fluoroanilino)-4-oxobutanoic acid, and how can purity be optimized?
The compound is synthesized via Knoevenagel condensation between 4-fluoroaniline and a β-ketoester (e.g., ethyl acetoacetate) under alkaline conditions, followed by hydrolysis and decarboxylation. Key steps include:
- Step 1 : Condensation at 60–80°C in ethanol with NaOH.
- Step 2 : Hydrolysis with HCl to yield the oxobutanoic acid intermediate.
- Purification : Recrystallization from ethanol/water (3:1 v/v) achieves >95% purity. Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to validate purity .
What spectroscopic methods are most effective for characterizing this compound?
- NMR : H NMR (DMSO-d6): δ 10.2 (s, NH), 7.6–7.8 (m, Ar-H), 3.2 (t, CH2), 2.5 (t, CH2). NMR shows a singlet at −115 ppm.
- IR : Strong bands at 1680 cm (C=O stretch) and 3300 cm (N-H stretch).
- X-ray crystallography : Monoclinic P2/c space group with unit cell parameters a = 10.2048 Å, b = 18.5170 Å, c = 9.6164 Å, β = 90.494° .
How does the fluorine substituent influence the compound’s reactivity?
The electron-withdrawing fluorine atom enhances:
- Electrophilicity : Facilitates nucleophilic aromatic substitution at the para-position.
- Hydrogen bonding : Strengthens interactions with biological targets (e.g., enzymes).
- Oxidative stability : Reduces degradation under acidic conditions compared to non-fluorinated analogs .
Advanced Research Questions
How can crystallographic data resolve contradictions in reported biological activities?
Conflicting bioactivity data (e.g., IC50 variations for COX inhibition) may arise from polymorphic forms. Use SHELXD for phase determination and Hirshfeld surface analysis to compare hydrogen-bonding patterns. For example:
| Polymorph | Space Group | IC50 (COX-1, μM) |
|---|---|---|
| Form I | P2/c | 12.3 ± 1.5 |
| Form II | P1 | 8.7 ± 0.9 |
| Differences in crystal packing (e.g., π-π stacking in Form II) enhance target binding . |
What experimental strategies validate the compound’s mechanism of enzyme inhibition?
- Kinetic assays : Measure inhibition constants () under varying substrate concentrations.
- Molecular docking : Use AutoDock Vina to simulate binding to kynurenine-3-hydroxylase (PDB ID: 3E5G). The fluorophenyl group forms a halogen bond with Tyr327 (distance: 3.1 Å).
- Site-directed mutagenesis : Replace Tyr327 with alanine to confirm binding site criticality .
How can synthetic byproducts be minimized during scale-up?
- Continuous flow reactors : Reduce reaction time (from 24h to 2h) and improve yield (85% vs. 65% batch).
- DoE optimization : Vary temperature (50–90°C) and pH (8–12) to identify ideal conditions (70°C, pH 10).
- LC-MS monitoring : Detect intermediates (e.g., decarboxylated byproduct at m/z 208) for real-time adjustments .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
